コリスミン酸

概要

説明

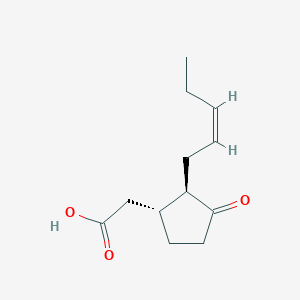

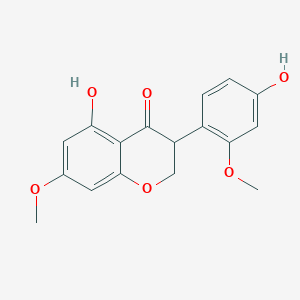

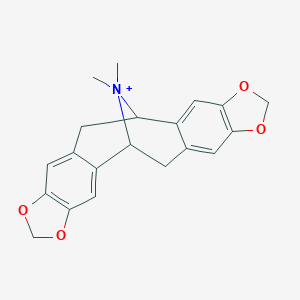

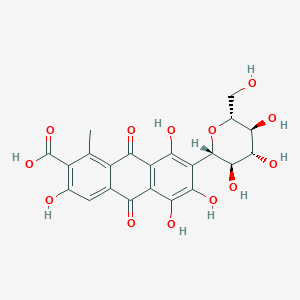

Chorismic acid, also known as its anionic form chorismate, is an important biochemical intermediate in plants and microorganisms . It is a precursor for the aromatic amino acids phenylalanine, tryptophan, and tyrosine, as well as indole, indole derivatives, and tryptophan . It is generally used in the study of chorismate-prephenate rearrangement and to synthesize chorismate derivatives .

Synthesis Analysis

Chorismic acid is a metabolite produced via the shikimic acid pathway . It is the direct precursor of many aromatic compounds, including aromatic amino acids, folate, ubiquinones, and other isoprenoid quinones . The biosynthesis of chorismic acid occurs via seven enzyme-mediated steps in the shikimic acid pathway .

Chemical Reactions Analysis

Chorismate and isochorismate represent an important branching point connecting primary and secondary metabolism in bacteria, fungi, archaea, and plants . Chorismate synthase is an enzyme that transforms 5-O-(1-carboxyvinyl)-3-phosphoshikimate into chorismate and phosphate .

Physical And Chemical Properties Analysis

Chorismic acid is the (3R,4R)-stereoisomer of 5-[(1-carboxyethenyl)oxy]-6-hydroxycyclohexa-1,3-diene-1-carboxylic acid . It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, and a plant metabolite . It is a conjugate acid of a chorismate .

科学的研究の応用

生体触媒と酵素工学

コリスミン酸は、多様な反応を触媒する酵素の基質であり、さまざまな生物活性化合物の生成につながります。 コリスミン酸を転換する酵素は、新しい生物活性物質の創出と、ファインケミカル合成のための貴重な生体触媒の開発のための潜在的な標的です . これらの酵素の柔軟性により、非生理的基質の変換が可能になり、可能な生成物の範囲が広がります .

代謝工学

代謝工学、特にEscherichia coliなどの生物において、コリスミン酸の誘導体は、芳香族化合物の生成に不可欠です。 シキミ酸経路への代謝フラックスを最適化することにより、研究者はコリスミン酸から誘導された高価値化合物の生合成を強化することができます .

医薬品合成

コリスミン酸の誘導体は、医薬品の合成に不可欠です。 芳香族化合物の代謝における重要な中間体としての役割により、さまざまな医薬品を製造する上で非常に役立ちます .

農業化学

コリスミン酸の誘導体、例えばサリチル酸は、農業において重要な用途を持っています。 サリチル酸は、病害抵抗性とストレス応答に関与する重要な植物ホルモンであり、コリスミン酸の誘導体は農薬開発に不可欠です .

天然物合成

コリスミン酸は、ビタミンや芳香族アミノ酸など、多くの天然物の生合成の出発点です。 シキミ酸経路におけるその役割は、広範囲の天然化合物の合成の基礎となります .

合成生物学

合成生物学におけるコリスミン酸の汎用性は、さまざまな芳香族化合物に変換できることにあります。 この変換は、新規化合物を生成するための合成経路を設計する上で重要です .

ケミカルバイオロジー

ケミカルバイオロジーでは、酵素反応によるコリスミン酸のさまざまな産物への変換が研究されています。 これらの変換を理解することで、新しい生物経路や化合物の発見につながる可能性があります .

環境バイオテクノロジー

コリスミン酸とその誘導体は、生物修復プロセスに使用できます。 コリスミン酸を含む代謝経路を活用することで、科学者は環境汚染物質を分解する方法を開発できます .

作用機序

Target of Action

Chorismic acid, more commonly known as its anionic form chorismate, is an important biochemical intermediate in plants and microorganisms . It serves as a precursor for a variety of compounds, making it a key branch-point compound in the shikimate pathway . Its primary targets include the aromatic amino acids phenylalanine, tryptophan, and tyrosine . These amino acids play crucial roles in protein synthesis and serve as precursors to a number of bioactive compounds.

Mode of Action

Chorismic acid interacts with its targets through various enzymes. For instance, chorismate synthase is an enzyme that catalyzes the final chemical reaction in the shikimate pathway, transforming 5-O-(1-carboxyvinyl)-3-phosphoshikimate into chorismate . Furthermore, chorismate is transformed into para-aminobenzoic acid by the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . These interactions result in the production of essential aromatic compounds.

Biochemical Pathways

Chorismic acid is a central metabolite in the shikimate pathway, which consists of seven reaction steps . This pathway begins with an aldol-type condensation of phosphoenolpyruvic acid (PEP) from the glycolytic pathway, and D-erythrose-4-phosphate, from the pentose phosphate cycle, to produce 3-deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) . The final product of this pathway is chorismic acid, which then branches off to post-chorismic acid pathways to produce L-Phe, L-Tyr, and L-Trp .

Pharmacokinetics

It is known that chorismic acid is a metabolite generally used in the study of chorismate-prephenate rearrangement and to synthesize chorismate derivatives .

Result of Action

The action of chorismic acid results in the production of a variety of essential compounds. For instance, it serves as a precursor for the aromatic amino acids phenylalanine, tryptophan, and tyrosine . These amino acids are crucial for protein synthesis and serve as precursors to a number of bioactive compounds. Additionally, chorismic acid is a precursor for the biosynthesis of vitamin K and folate in plants and microorganisms .

Action Environment

The action of chorismic acid can be influenced by various environmental factors. For example, the expression of phenolic compounds, which are formed via the shikimate pathway, is promoted by biotic and abiotic stresses such as herbivores, pathogens, unfavorable temperature and pH, saline stress, heavy metal stress, and UVB and UVA radiation . These factors can potentially affect the production and action of chorismic acid.

Safety and Hazards

将来の方向性

Microbial communities have an enormous potentiality to produce diverse and mesmerizing aesthetic traits, such as knack emission of bioluminescence and fluorescence, formation of magnetosomes, production of bioactive metabolites, and different pigments for scientific succulence . Chorismic acid as a precursor molecule of pyocyanin was discovered in the 1960s, a decade dedicated to understanding the biochemical pathways of P. aeruginosa in pigment synthesis .

生化学分析

Biochemical Properties

Chorismic acid plays a crucial role in biochemical reactions. It serves as a precursor for the aromatic amino acids phenylalanine, tryptophan, and tyrosine . It also contributes to the biosynthesis of indole, indole derivatives, and tryptophan .

Cellular Effects

Chorismic acid influences various cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the biosynthesis of the plant hormone salicylic acid .

Molecular Mechanism

At the molecular level, chorismic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Chorismate synthase is an enzyme that catalyzes the final chemical reaction, transforming 5-O-(1-carboxyvinyl)-3-phosphoshikimate into chorismate .

Metabolic Pathways

Chorismic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the biosynthesis of vitamin K and folate in plants and microorganisms .

特性

IUPAC Name |

(3R,4R)-3-(1-carboxyethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O6/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFXTQVDAKGDEY-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)OC1C=C(C=CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C(C(=O)O)O[C@@H]1C=C(C=C[C@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210697 | |

| Record name | Chorismic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

617-12-9, 55508-12-8 | |

| Record name | Chorismic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chorismic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chorismic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chorismic acid free acid fromenterobacter aerogen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chorismic acid barium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHORISMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI1BLY82Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | Chorismate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012199 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。